molecular formula C18H20BrNO2 B5861113 N-(2-bromo-4-methylphenyl)-2-[4-(propan-2-yl)phenoxy]acetamide

N-(2-bromo-4-methylphenyl)-2-[4-(propan-2-yl)phenoxy]acetamide

Cat. No.: B5861113
M. Wt: 362.3 g/mol
InChI Key: HGJUZWJQQBRSTH-UHFFFAOYSA-N
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Description

N-(2-bromo-4-methylphenyl)-2-[4-(propan-2-yl)phenoxy]acetamide is an organic compound that belongs to the class of acetamides. This compound features a brominated aromatic ring and a phenoxy group, making it a subject of interest in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4-methylphenyl)-2-[4-(propan-2-yl)phenoxy]acetamide typically involves the following steps:

    Bromination: The starting material, 4-methylphenyl, undergoes bromination to introduce a bromine atom at the 2-position.

    Acylation: The brominated intermediate is then acylated with 2-chloroacetyl chloride to form the acetamide linkage.

    Phenoxy Substitution: Finally, the acetamide intermediate reacts with 4-(propan-2-yl)phenol under basic conditions to introduce the phenoxy group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4-methylphenyl)-2-[4-(propan-2-yl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted acetamides.

Scientific Research Applications

N-(2-bromo-4-methylphenyl)-2-[4-(propan-2-yl)phenoxy]acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical agent or drug precursor.

    Industry: It can be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which N-(2-bromo-4-methylphenyl)-2-[4-(propan-2-yl)phenoxy]acetamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2-bromo-4-methylphenyl)-2-[4-(propan-2-yl)phenoxy]acetamide: can be compared with other brominated acetamides or phenoxyacetamides.

    N-(2-chloro-4-methylphenyl)-2-[4-(propan-2-yl)phenoxy]acetamide: Similar structure but with a chlorine atom instead of bromine.

    N-(2-bromo-4-methylphenyl)-2-[4-(methyl)phenoxy]acetamide: Similar structure but with a methyl group instead of isopropyl.

Uniqueness

The presence of the bromine atom and the isopropyl group in this compound may confer unique chemical properties, such as increased reactivity or specific biological activity, distinguishing it from similar compounds.

Properties

IUPAC Name

N-(2-bromo-4-methylphenyl)-2-(4-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrNO2/c1-12(2)14-5-7-15(8-6-14)22-11-18(21)20-17-9-4-13(3)10-16(17)19/h4-10,12H,11H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGJUZWJQQBRSTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)COC2=CC=C(C=C2)C(C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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